N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features an imidazo[2,1-b]thiazole ring fused to a phenyl group, which is further connected to a methoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.
Coupling with the phenyl group: The imidazo[2,1-b]thiazole intermediate can be coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Introduction of the acetamide group: The final step involves the acylation of the phenyl-imidazo[2,1-b]thiazole intermediate with 4-methoxyphenyl acetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions such as hydrogenation.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the acetamide group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b]thiazole ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the imidazo[2,1-b]thiazole ring and the methoxyphenyl acetamide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-7-5-14(6-8-17)11-19(24)21-16-4-2-3-15(12-16)18-13-23-9-10-26-20(23)22-18/h2-10,12-13H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFEMGYBHRNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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